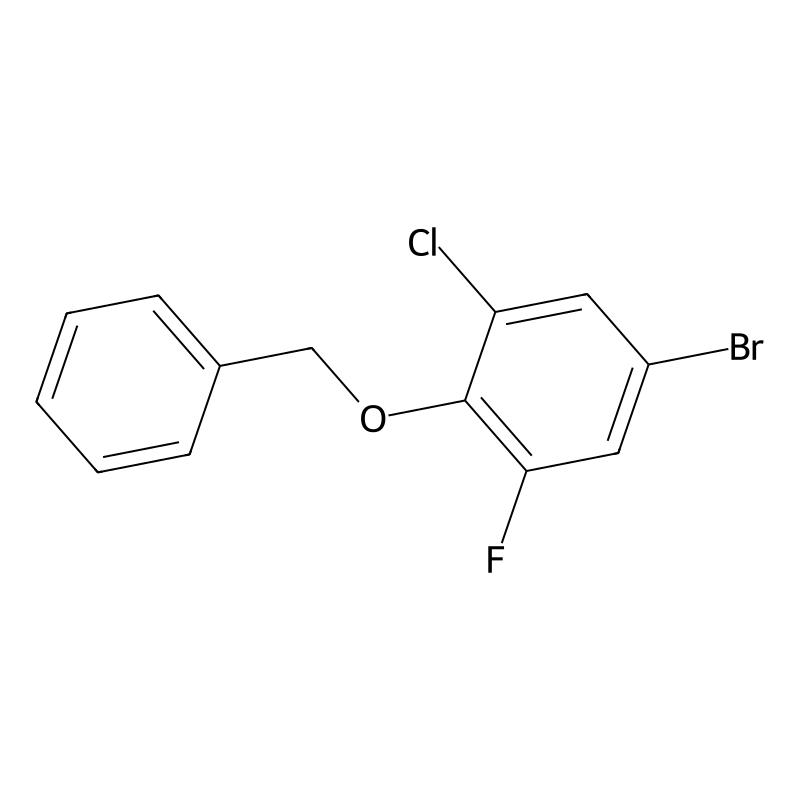

2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Intermediate in organic synthesis: The compound's structure suggests it could serve as a building block for the synthesis of more complex molecules with desired properties [].

- Material science applications: Halogenated aromatic compounds can be useful in the development of new materials with specific electronic or optical properties [].

Molecular Structure Analysis

The key features of 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene's structure include:

- Aromatic ring: The core structure consists of a benzene ring with a delocalized pi electron system.

- Halogen substituents: The presence of bromine (Br) at the 5th position, chlorine (Cl) at the 1st position, and fluorine (F) at the 3rd position introduces unique electronic properties and reactivity to the molecule.

- Benzyloxy group: The benzyloxy group (C₆H₅CH₂O-) attached at the 2nd position is an ether functional group, which can influence the solubility and reactivity of the molecule.

Chemical Reactions Analysis

- Nucleophilic aromatic substitution: The electron-withdrawing nature of the halogens (Br, Cl) might activate the aromatic ring for nucleophilic substitution reactions, allowing replacement of a halogen with another functional group.

- Cleavage of the ether bond: The benzyloxy group could be cleaved under acidic or basic conditions, yielding phenol and a halogenated fluorobenzene derivative.

Physical And Chemical Properties Analysis

- Solid state at room temperature: Aromatic compounds with multiple halogen substituents tend to be solids at room temperature.

- Relatively low solubility in water: Due to the non-polar nature of the aromatic ring and halogen substituents, the compound is likely less soluble in water.

- Moderate to high solubility in organic solvents: Solubility in organic solvents like dichloromethane, chloroform, or acetone is expected to be higher.

As with most halogenated aromatic compounds, 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene should be handled with care due to potential hazards, including:

- Skin and eye irritation: Halogenated aromatics can irritate the skin and eyes upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.

- Environmental impact: Improper disposal of the compound could pose environmental hazards due to the persistence of halogenated aromatics in the environment.

Types of Reactions- Electrophilic Aromatic Substitution: The halogen substituents can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

- Nucleophilic Aromatic Substitution: The presence of the halogens makes this compound susceptible to nucleophilic attack, enabling the substitution of halogen atoms with nucleophiles such as amines or alcohols.

- Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while the halogen atoms can be reduced to yield hydrogenated derivatives .

Synthetic Routes- Chlorination: Chlorine can be introduced via electrophilic aromatic substitution using chlorine gas and a catalyst like iron(III) chloride.

- Fluorination: Fluorine is typically introduced through nucleophilic aromatic substitution using potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide.

- Benzylation: The benzyloxy group is added by reacting phenolic derivatives with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Reaction Conditions

The synthesis often requires controlled conditions to ensure selectivity and yield, particularly during the introduction of halogens.

2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene finds applications across various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Its unique structure makes it valuable in the development of new drugs and therapeutic agents.

- Material Science: It can be utilized in creating advanced materials with specific properties due to its halogenation pattern .

Research into the interactions of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene with other chemical entities is crucial for understanding its reactivity and potential applications. Interaction studies often focus on how the compound behaves in biological systems or when combined with other reagents during synthetic processes.

Similar CompoundsCompound Name Unique Features 2-(Benzyloxy)-4-bromo-1-chlorobenzene Lacks fluorine; may affect reactivity 2-(Benzyloxy)-4-chloro-3-fluorobenzene Lacks bromine; alters chemical properties 2-(Benzyloxy)-4-bromo-3-fluorobenzene Lacks chlorine; changes behavior in reactions

Uniqueness

| Compound Name | Unique Features |

|---|---|

| 2-(Benzyloxy)-4-bromo-1-chlorobenzene | Lacks fluorine; may affect reactivity |

| 2-(Benzyloxy)-4-chloro-3-fluorobenzene | Lacks bromine; alters chemical properties |

| 2-(Benzyloxy)-4-bromo-3-fluorobenzene | Lacks chlorine; changes behavior in reactions |

The uniqueness of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene lies in its specific combination of halogens and the benzyloxy group. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds, making it particularly valuable for various applications in research and industry .